5-Bromo-3-nitro-N-propylpyridin-2-amine
Overview
Description
5-Bromo-3-nitro-N-propylpyridin-2-amine is an organic compound with the molecular formula C(8)H({10})BrN(_3)O(_2) It is characterized by a bromine atom at the 5-position, a nitro group at the 3-position, and a propylamine group at the 2-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration and Bromination of Pyridine: : The synthesis of 5-Bromo-3-nitro-N-propylpyridin-2-amine typically begins with the nitration of pyridine to introduce the nitro group at the 3-position. This is followed by bromination to add the bromine atom at the 5-position. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
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Alkylation: : The final step involves the alkylation of the 2-amino group with propyl bromide under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : The nitro group in 5-Bromo-3-nitro-N-propylpyridin-2-amine can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
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Substitution: : The bromine atom can undergo nucleophilic substitution reactions. For example, it can be replaced by a variety of nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C, iron powder with hydrochloric acid.
Substitution: Sodium thiolate, primary or secondary amines, sodium alkoxide.
Major Products
Reduction: 5-Amino-3-nitro-N-propylpyridin-2-amine.
Substitution: 5-Substituted-3-nitro-N-propylpyridin-2-amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-3-nitro-N-propylpyridin-2-amine is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The nitro and bromine groups can interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-N-propylpyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with amino acid residues in proteins, influencing their activity. The propylamine group enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitropyridine: Lacks the propylamine group, making it less versatile in biological applications.
3-Nitro-N-propylpyridin-2-amine: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
5-Bromo-2-aminopyridine: Lacks the nitro group, affecting its redox properties and potential biological activity.
Uniqueness
5-Bromo-3-nitro-N-propylpyridin-2-amine is unique due to the combination of its functional groups, which confer a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-3-nitro-N-propylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h4-5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFLRGZSROPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674449 | |
Record name | 5-Bromo-3-nitro-N-propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-50-4 | |
Record name | 5-Bromo-3-nitro-N-propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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